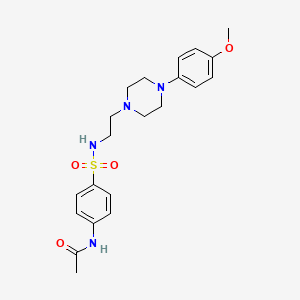

N-(4-(N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-(N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide” is a compound that has been studied in the context of various biological activities . It is a derivative of N-(4-methoxyphenyl)piperazine (MeOPP), which is known to exhibit a wide range of biological activity and is a recreational drug whose action on human physiology resembles that of amphetamines .

Synthesis Analysis

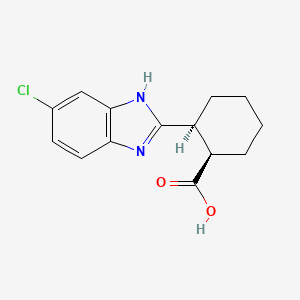

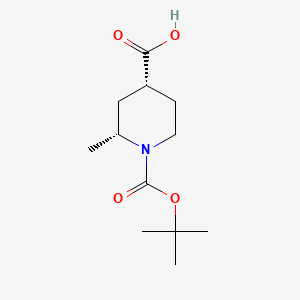

The synthesis of such compounds often involves a series of reactions. For instance, starting from an aromatic heterocyclic dichloro structure, N-substituted-(4-methoxyphenyl)piperazinyl-pyridazin-3(2H)-one derivatives were synthesized as a result of a six-step reaction . It began with the nucleophilic substitution reaction of 3,6-dichloropyridazine and 1-(4-methoxyphenyl)piperazine to reach the main substrate .Molecular Structure Analysis

The molecular structure of this compound and its derivatives have been analyzed in several studies . Molecular docking studies have shown that certain groups in these compounds are active in the hinge region of the AChE crystal structure as a result of experimental activity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds have been studied . For instance, it was found that starting from the aromatic heterocyclic dichloro structure, N-substituted-(4-methoxyphenyl)piperazinyl-pyridazin-3(2H)-one derivatives were synthesized as a result of a six-step reaction .Scientific Research Applications

Bioactive Metabolites and Antibacterial Applications

Compounds with structural similarities to "N-(4-(N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide" have been isolated from marine actinobacteria, indicating potential bioactive properties. For example, compounds with the piperazine structure isolated from the marine actinobacterium Streptomyces sp. showed cytotoxic activities, suggesting potential applications in developing antibacterial and anticancer agents (Sobolevskaya et al., 2007).

Anticonvulsant Activity

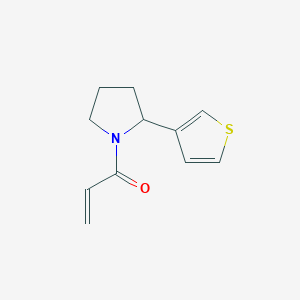

Studies on derivatives of piperazine-containing compounds have shown anticonvulsant activity, indicating potential applications in treating epilepsy. A series of new acetamides derived from pyrrolidin-1-yl-acetic acid, which share structural features with the compound , were evaluated for their anticonvulsant activity, showing promising results in animal models (Obniska et al., 2015).

Antimicrobial and Antifungal Activities

Synthesis and evaluation of new compounds with the piperazine moiety have also highlighted their antimicrobial and antifungal potentials. For instance, novel 1,2,4-triazole derivatives exhibited considerable antibacterial and antifungal activities, suggesting that related compounds could serve as the basis for developing new antimicrobial agents (Bektaş et al., 2007).

Potential in Treating Atrial Fibrillation

Ranolazine, a compound that, like the one , incorporates a piperazine ring and an acetamide group, has been reviewed for its potential in treating atrial fibrillation due to its antiarrhythmic activity. This suggests that structurally similar compounds could be explored for their potential in cardiovascular therapies (Hancox & Doggrell, 2010).

Mechanism of Action

Target of Action

The primary targets of N-(4-(N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide are alpha1-adrenergic receptors and acetylcholinesterase (AChE) . Alpha1-adrenergic receptors are a class of G-protein-coupled receptors (GPCRs) that play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . AChE is an important enzyme in acetylcholine hydrolysis, and its inhibition is a major therapeutic approach for increasing acetylcholine levels .

Mode of Action

This compound interacts with its targets by binding to them, thereby altering their function. It shows affinity towards alpha1-adrenergic receptors and acts as an inhibitor of AChE . The compound’s interaction with AChE results in the inhibition of acetylcholine hydrolysis, leading to an increase in acetylcholine levels .

Biochemical Pathways

The compound’s action on alpha1-adrenergic receptors and AChE affects several biochemical pathways. The activation or blockade of alpha1-adrenergic receptors is associated with numerous neurodegenerative and psychiatric conditions . The inhibition of AChE leads to an increase in acetylcholine levels, which is crucial in the cholinergic transmission pathway .

Result of Action

The compound’s action results in molecular and cellular effects. By inhibiting AChE, it increases acetylcholine levels, which can improve cognitive functions . Its interaction with alpha1-adrenergic receptors can affect smooth muscle contraction .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

N-(4-(N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide has been found to interact with acetylcholinesterase (AChE), an important enzyme in the cholinergic system . This interaction can influence the levels of acetylcholine, a key neurotransmitter, thereby affecting various biochemical reactions.

Cellular Effects

In cellular processes, this compound has been observed to influence cell function by interacting with cell signaling pathways and affecting gene expression . It has been associated with changes in short-term memory and anxiety levels in animal models .

Molecular Mechanism

At the molecular level, this compound acts as an inhibitor of AChE . This inhibition can lead to an increase in acetylcholine levels, thereby affecting the cholinergic neurotransmission system.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied, with a focus on its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages . At certain doses, it has been found to ameliorate alterations induced by other compounds .

Metabolic Pathways

This compound is involved in the cholinergic neurotransmission pathway, where it interacts with the enzyme AChE .

properties

IUPAC Name |

N-[4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethylsulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O4S/c1-17(26)23-18-3-9-21(10-4-18)30(27,28)22-11-12-24-13-15-25(16-14-24)19-5-7-20(29-2)8-6-19/h3-10,22H,11-16H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDBVJFHRDXTMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-((4-((3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2832371.png)

![4-{[4-(1,3-Thiazol-2-YL)piperazin-1-YL]methyl}aniline](/img/structure/B2832372.png)

![2-cyclohexyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2832373.png)

![(2E)-3-(2H-chromen-3-yl)-N-[2-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2832374.png)

![(Z)-N-(4-tert-butyl-1,3-thiazol-2-yl)-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2832376.png)

![4-Amino-2-[(2-anilino-2-oxoethyl)sulfanyl]-5-cyano-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide](/img/structure/B2832385.png)

![7-fluoro-3-((pyridin-3-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2832386.png)